1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol can be synthesized through a multi-step process involving the following key steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an undecyl halide (such as undecyl bromide) in the presence of a base like potassium carbonate to introduce the undecyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products:
- Oxidation of ethan-1-ol moiety forms aldehydes or carboxylic acids.
- Reduction of benzimidazole ring forms dihydrobenzimidazole derivatives.
- Substitution reactions yield various functionalized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The undecyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The ethan-1-ol moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Octylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Hexylbenzimidazol-2-yl)ethan-1-ol
Comparison: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol is unique due to the presence of the undecyl group, which provides enhanced lipophilicity compared to shorter alkyl chain derivatives This can result in improved biological activity and membrane permeability
Eigenschaften
Molekularformel |
C20H32N2O |
---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-(1-undecylbenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C20H32N2O/c1-3-4-5-6-7-8-9-10-13-16-22-19-15-12-11-14-18(19)21-20(22)17(2)23/h11-12,14-15,17,23H,3-10,13,16H2,1-2H3 |
InChI-Schlüssel |
LZZWHKYOQMQTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.